molecular formula C17H12Cl2N2O4S B350223 Methyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-1,3-benzothiazole-6-carboxylate CAS No. 888409-24-3

Methyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-1,3-benzothiazole-6-carboxylate

Cat. No. B350223
CAS RN: 888409-24-3
M. Wt: 411.3g/mol
InChI Key: FYIVIBVRILVWMB-UHFFFAOYSA-N
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Description

“Methyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-1,3-benzothiazole-6-carboxylate” is a chemical compound with the linear formula C18H17Cl2NO4S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of benzothiazole derivatives, which this compound is a part of, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole ring, which is a heterocyclic compound . It also contains a dichlorophenoxy group and a carboxylate group .


Chemical Reactions Analysis

Benzothiazole derivatives, such as this compound, can serve as a reactant or a reaction intermediate for affording various fused heterocycles . The NH2 and endocyclic N functions of 2-aminobenzothiazole are suitable to assist reactions with common bis electrophilic reagents to form a diverse fused heterocyclic scaffold .

Future Directions

The future directions for this compound could involve further exploration of its potential pharmacological activities . Additionally, the development of new synthetic pathways for benzothiazole derivatives could also be a future direction .

properties

IUPAC Name

methyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O4S/c1-24-16(23)9-2-4-12-14(6-9)26-17(20-12)21-15(22)8-25-13-5-3-10(18)7-11(13)19/h2-7H,8H2,1H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIVIBVRILVWMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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